molecular formula C9H7BrN2O B1277020 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 859851-04-0

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1277020
M. Wt: 239.07 g/mol
InChI Key: WLLDZYVHNSXWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole derivatives, which are closely related, have been extensively studied for their spectral properties, antibacterial activity, and potential in optoelectronics due to their interesting photoluminescent and electrochemical properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide or the reaction of acid hydrazide with various aromatic carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride (POCl3) . The reaction conditions, such as the use of DMF or the electrochemical oxidation at a platinum electrode, play a significant role in the yield and purity of the resulting compounds . The synthesis of these derivatives is often followed by further functionalization through reactions like electrophilic substitution, Mannich reaction, or Suzuki cross-coupling to introduce additional substituents and enhance the properties of the molecules .

Molecular Structure Analysis

The molecular structures of the 1,3,4-oxadiazole derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, mass spectrometry, and sometimes X-ray crystallography . These analyses confirm the presence of the oxadiazole ring and the substituents attached to it, providing insights into the electronic and steric effects that influence the properties of the molecules.

Chemical Reactions Analysis

The 1,3,4-oxadiazole derivatives undergo a range of chemical reactions, including electrophilic substitution, Mannich reaction, and Suzuki cross-coupling, which allow for the introduction of various functional groups . Additionally, solid-state acetylation reactions have been observed to proceed anisotropically on different crystal facets of the oxadiazole crystals, leading to the formation of monoacetyl and diacetyl derivatives . These reactions are influenced by the reactive centers of the molecules and the crystal structure of the solid compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents attached to the oxadiazole ring. These compounds exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects the UV absorption and photoluminescent properties of these derivatives . Some of the synthesized compounds have shown good antimicrobial activities, and their electrochemical properties have been explored for potential applications in optoelectronics . The excited-state acidity and fluorescence spectra of these molecules can also vary significantly depending on their structure .

Scientific Research Applications

Luminescence and Emission Properties

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole and its derivatives exhibit notable luminescent properties. For instance, certain 1,2,4-oxadiazole derivatives, including those with bromophenyl, demonstrate significant luminescence with emission maxima ranging from 332 to 490 nm. These properties are particularly notable in compounds like 5-(2-methoxyphenyl)- and 5-(2-acetoxyphenyl)-3-methyl-1,2,4-oxadiazoles, making them suitable for applications in optical materials and luminescent probes (Mikhailov et al., 2016).

Crystal Structure and Molecular Design

The crystal structure of 1,2,4-oxadiazole derivatives, including those with bromophenyl substituents, is a subject of interest in scientific research. These structures are essential for understanding the material properties and guiding the design of new compounds. For example, studies have explored the planarity of the oxadiazole ring and its interaction with adjacent molecular groups, which is crucial for designing molecules with specific properties (Fun et al., 2010).

Chemical Synthesis and Transformation

The synthesis and transformation of 1,2,4-oxadiazole derivatives, including bromophenyl-substituted ones, are vital for creating new compounds with potential applications. For instance, one-pot synthesis methods have been developed to efficiently produce these compounds, with a focus on their structural characterization and potential applications in various fields (Jiang et al., 2014).

Antimicrobial Properties

Some 1,2,4-oxadiazole derivatives, including those with bromophenyl groups, exhibit antimicrobial properties. Research in this area focuses on synthesizing new compounds and evaluating their efficacy against various microbial strains, potentially leading to new antimicrobial agents (Mayekar et al., 2010).

Photochemistry and Photophysics

The study of photoinduced molecular rearrangements in 1,2,4-oxadiazoles, including bromophenyl-substituted ones, is significant for understanding their photophysical properties. These properties are essential for applications in photochemistry and the development of photonic materials (Buscemi et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound “3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole” indicates that it is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLDZYVHNSXWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428225
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

859851-04-0
Record name 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859851-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.